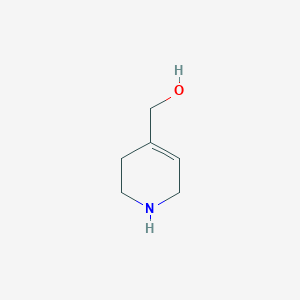

(1,2,3,6-Tetrahydropyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h1,7-8H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOZNCXOAWUCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Nomenclature of 4-(Hydroxymethyl)-1,2,3,6-tetrahydropyridine: A Technical Guide

Introduction: The Challenge of Unambiguous Identification in Chemical Synthesis

In the fields of medicinal chemistry and drug development, the precise identification of molecular entities is paramount. The 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine scaffold is a valuable heterocyclic building block, offering a versatile platform for the synthesis of a wide range of biologically active compounds. However, navigating the nomenclature and available database entries for this specific scaffold can present challenges. This technical guide provides an in-depth analysis of the synonyms, identifiers, and structural context of 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, with a particular focus on its commonly encountered N-substituted derivatives, which are more prevalent in commercial and research databases.

The core issue that researchers often face is the relative obscurity of the parent compound, where the nitrogen atom is a secondary amine (-NH-), in major chemical databases. In contrast, its N-alkylated or N-benzylated analogues are well-documented and commercially available. This guide will clarify the IUPAC naming conventions, present the various synonyms and registry numbers for key derivatives, and offer a logical workflow for ensuring the accurate identification of these critical synthetic intermediates.

Part 1: Deconstructing the Core Moiety: (1,2,3,6-Tetrahydropyridin-4-yl)methanol

The foundational structure is systematically named (1,2,3,6-tetrahydropyridin-4-yl)methanol . This name precisely describes a tetrahydropyridine ring with the double bond between carbons 3 and 4, and a hydroxymethyl group (-CH₂OH) attached to carbon 4.

While this N-unsubstituted parent compound is a valid chemical structure, it lacks a dedicated and unambiguous entry in major public databases such as PubChem, and a specific CAS number is not readily found. This is often the case for reactive intermediates that may be less stable or are typically synthesized and used in situ or immediately derivatized. The presence of the secondary amine makes it a prime candidate for substitution, which explains the prevalence of its N-substituted derivatives in the literature and commercial catalogs.

A related structure, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is indexed in PubChem (CID 2761023), which validates the nomenclature and existence of the core 1,2,3,6-tetrahydropyridin-4-yl fragment as a recognized chemical entity[1].

Part 2: Workflow for Chemical Identification

To navigate the complexities of identifying tetrahydropyridine derivatives, a systematic approach is essential. The following workflow, represented as a diagram, outlines the logical steps a researcher should take to move from a common name or structure to a verified chemical identity with associated data.

Caption: Workflow for verifying the identity of tetrahydropyridine derivatives.

Part 3: Key Derivatives and Their Synonyms

Given the prevalence of N-substituted analogs, this section provides a comprehensive guide to the synonyms and identifiers for the two most common derivatives.

N-Methyl Derivative: (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol

This derivative is frequently used in synthesis and is readily available from multiple chemical suppliers. Its stability and defined structure make it a reliable starting material.

| Identifier Type | Value | Source(s) |

| Primary Name | (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | [2] |

| IUPAC Name | (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanol | |

| CAS Number | 36166-75-3 | [2][3] |

| Molecular Formula | C₇H₁₃NO | [3] |

| Synonym 1 | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | [3] |

| Synonym 2 | 4-Pyridinemethanol, 1,2,3,6-tetrahydro-1-methyl- | [3] |

| InChI Key | XCZCVUOQSMDKQW-UHFFFAOYSA-N | [3] |

N-Benzyl Derivative: (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol

The N-benzyl group serves as a common protecting group in organic synthesis, which can often be removed under reductive conditions to yield the parent secondary amine. This makes the N-benzyl derivative a strategic precursor to the N-unsubstituted scaffold.

| Identifier Type | Value | Source(s) |

| Primary Name | (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | [4] |

| IUPAC Name | (1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methanol | [4] |

| CAS Number | 158984-76-0 | [4] |

| PubChem CID | 11264156 | [4] |

| Molecular Formula | C₁₃H₁₇NO | [4] |

| InChI Key | KWEISZMWJPDOFR-UHFFFAOYSA-N | [4] |

Part 4: Conceptual Relationships in Nomenclature

The relationship between the parent compound and its derivatives can be visualized to better understand the nomenclature hierarchy. The core structure defines the family, while substitutions on the nitrogen atom lead to specific, well-identified compounds.

Caption: Hierarchical relationship of the core tetrahydropyridine scaffold.

Conclusion

This guide clarifies that while "4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine" is a structurally correct name, its N-unsubstituted form is not commonly indexed in chemical databases. For practical synthesis and procurement, researchers should focus on its well-characterized N-substituted derivatives, such as the N-methyl and N-benzyl analogs. By using the systematic IUPAC names, CAS numbers, and PubChem CIDs provided herein, scientists can ensure unambiguous communication and reliable sourcing of these important chemical building blocks, thereby maintaining the integrity and reproducibility of their research and development efforts.

References

-

1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol. SIELC Technologies. [Link]

-

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

-

3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole | C13H14N2 | CID 2761023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | 36166-75-3 [sigmaaldrich.com]

- 3. 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | SIELC Technologies [sielc.com]

- 4. (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | C13H17NO | CID 11264156 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 1,2,3,6-Tetrahydropyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,6-tetrahydropyridine (THP) scaffold is a quintessential "privileged structure" in medicinal chemistry, appearing in a vast array of natural products and synthetic therapeutic agents. Its significance was catapulted into the spotlight by the serendipitous discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin that selectively destroys dopaminergic neurons and induces a syndrome strikingly similar to Parkinson's disease. This event not only provided an invaluable tool for studying neurodegeneration but also triggered extensive research into the synthesis and biological evaluation of THP derivatives. This guide provides a senior-level perspective on the THP core, detailing its synthesis through modern catalytic methods, exploring its profound impact on drug discovery, and explaining the mechanistic underpinnings of its diverse pharmacological activities.

The Strategic Importance of the 1,2,3,6-Tetrahydropyridine Core

While tetrahydropyridines can exist as three structural isomers, the 1,2,3,6-isomer holds a unique position in drug development. Its embedded allylic amine functionality offers a rich chemical handle for subsequent functionalization, and its conformational flexibility allows it to interact with a wide range of biological targets. The story of its ascent in medicinal chemistry is inextricably linked to the neurotoxin MPTP.

MPTP was identified in the early 1980s as a contaminant in illicitly synthesized narcotics that caused rapid-onset, irreversible parkinsonism in users. This tragic event unveiled a powerful chemical tool. Researchers quickly determined that MPTP itself is not the toxic agent but a prodrug. Being lipophilic, it readily crosses the blood-brain barrier, where it is metabolized by monoamine oxidase B (MAO-B) in glial cells into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then selectively taken up by the dopamine transporter into dopaminergic neurons, where it inhibits Complex I of the mitochondrial electron transport chain, leading to cell death. This discovery provided a robust and reliable method for inducing Parkinson's disease in animal models, revolutionizing the study of the disease and the development of new therapies.

Synthesis of the 1,2,3,6-Tetrahydropyridine Scaffold: A Methodological Overview

The construction of the THP ring system has evolved significantly, moving from classical cyclizations to highly efficient, modern catalytic strategies. The choice of method is dictated by the desired substitution pattern, scalability, and the need for stereochemical control.

Ring-Closing Metathesis (RCM)

Expertise & Experience: Ring-closing metathesis has become a cornerstone for the synthesis of unsaturated heterocycles due to its exceptional functional group tolerance and its ability to form rings under mild conditions. The reaction is entropically driven by the formation of a stable cyclic alkene and the release of volatile ethylene gas. This makes it particularly powerful for creating complex and macrocyclic structures that are challenging to access via traditional methods. The development of well-defined ruthenium-based catalysts, such as those pioneered by Grubbs, has made this reaction a reliable and predictable tool in the synthetic chemist's arsenal.

Trustworthiness (Self-Validating System): The workflow involves the synthesis of an acyclic diene precursor, typically a diallylamine derivative. Subjecting this precursor to a ruthenium catalyst initiates the metathesis cascade, leading to the formation of the THP ring. The reaction's progress can be easily monitored by the evolution of ethylene.

Caption: Ring-Closing Metathesis (RCM) workflow for THP synthesis.

Experimental Protocol: Synthesis of N-Tosyl-1,2,3,6-tetrahydropyridine via RCM

-

Reaction Setup: A flame-dried round-bottom flask is charged with N-Tosyl-diallylamine (1.0 equivalent).

-

Solvent Addition: Anhydrous dichloromethane or benzene is added to achieve a substrate concentration of approximately 0.1 M.

-

Inert Atmosphere: The flask is thoroughly degassed by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

-

Catalyst Addition: Grubbs' Second Generation Catalyst (1-2 mol%) is added to the solution under a positive flow of inert gas.

-

Reaction: The mixture is stirred at room temperature or gentle reflux (40°C). The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield the N-Tosyl-1,2,3,6-tetrahydropyridine product.

Aza-Diels-Alder [4+2] Cycloaddition

Expertise & Experience: The Diels-Alder reaction is a powerful C-C bond-forming reaction for the construction of six-membered rings. Its nitrogen-containing variant, the aza-Diels-Alder reaction, is a highly convergent approach to the THP core. The key is the strategic placement of the nitrogen atom within either the 1-azadiene (the diene component) or the dienophile. Inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich, are particularly effective for synthesizing highly functionalized pyridines and their derivatives. The initial cycloadduct is often a dihydropyridine, which can be selectively reduced to the desired 1,2,3,6-tetrahydropyridine.

Trustworthiness (Self-Validating System): This method provides excellent control over regioselectivity and stereoselectivity, governed by well-understood frontier molecular orbital interactions. The reaction of an electron-deficient azadiene (e.g., a 1,2,4-triazine) with an electron-rich alkene reliably produces a bicyclic intermediate that spontaneously eliminates a small molecule (like N₂) to afford a dihydropyridine, which is then reduced to the final product.

Caption: Aza-Diels-Alder reaction pathway for THP synthesis.

Multicomponent Reactions (MCRs)

Expertise & Experience: For the purposes of high-throughput screening and library synthesis in drug discovery, multicomponent reactions are unparalleled in their efficiency. These one-pot processes combine three or more reactants to form a product that contains portions of all starting materials. This approach offers significant advantages in terms of atom economy, time savings, and operational simplicity. For THP synthesis, a common MCR involves the condensation of an aldehyde, an amine, and a β-ketoester, often under Lewis acid or organocatalytic conditions. The ability to vary each of the three components allows for the rapid generation of a large and structurally diverse library of THP derivatives from readily available starting materials.

Trustworthiness (Self-Validating System): The reaction proceeds through a predictable cascade of well-established transformations, typically beginning with the formation of an enamine from the amine and β-ketoester, and an imine from the amine and aldehyde. A subsequent Michael addition followed by intramolecular cyclization and dehydration reliably furnishes the tetrahydropyridine core. The final product precipitates or is easily isolated, validating the success of the cascade.

Experimental Protocol: One-Pot Synthesis of Functionalized Tetrahydropyridines

-

Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (2.0 mmol), the amine (2.0 mmol), and the β-ketoester (1.0 mmol) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., InCl₃, 10 mol%) or an organocatalyst (e.g., L-proline, 20 mol%).

-

Reaction: Stir the reaction mixture at room temperature or gentle heating (50-60°C). The reaction is often complete within a few hours, and the product may precipitate from the solution.

-

Work-up: If a precipitate has formed, filter the solid product and wash with cold ethanol. If the product remains in solution, remove the solvent under reduced pressure.

-

Purification: The crude product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol or purified by column chromatography.

The 1,2,3,6-Tetrahydropyridine Scaffold in Drug Discovery

The THP scaffold's utility extends far beyond its infamous role in the MPTP story. Its structural and electronic properties make it a versatile pharmacophore for a wide range of therapeutic targets.

The MPTP Neurotoxicity Pathway: A Target for Intervention

The detailed elucidation of the MPTP neurotoxicity mechanism has provided a clear roadmap for designing neuroprotective agents for Parkinson's disease. Each step in the pathway represents a potential point of therapeutic intervention.

Caption: The metabolic activation of MPTP and key points for therapeutic intervention.

Pharmacological Applications of THP Derivatives

The THP scaffold is a versatile template for designing ligands for a wide range of biological targets. The ability to easily modify the substituents at the nitrogen atom and on the ring itself allows for fine-tuning of a compound's pharmacological profile.

| Therapeutic Area | Mechanism/Target | Structural Features & Rationale | Representative Example |

| Neurodegenerative Disease | MAO-B Inhibition | Analogs of MPTP designed to bind to MAO-B without being converted into a toxic metabolite. The core structure provides the necessary affinity for the enzyme's active site. | 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine |

| Pain & Inflammation | Anti-inflammatory / Analgesic | N-(carbonylamino) or N-(sulfonylamino) substituents on the THP nitrogen. These modifications were found to confer significant anti-inflammatory and analgesic properties with reduced toxicity compared to MPTP analogs. | 1-(Phenylcarbonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamide |

| Infectious Disease | Antibiofilm Agents | Highly substituted THP derivatives generated via MCRs have shown the ability to disrupt the formation of bacterial biofilms, a key factor in persistent infections. | Ethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4,5,6-tetrahydropyridine-3-carboxylate |

| Oncology | Farnesyltransferase Inhibition | 5-Aryl-1,2,3,6-tetrahydropyridines have been identified as inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins crucial for cancer cell signaling. | Imidazoleacetic acid derivatives of 5-Aryl-1,2,3,6-tetrahydropyridine |

| CNS Disorders | Dopamine/Serotonin Receptor Modulation | Modifications to the core MPTP structure have yielded compounds with affinities for various CNS receptors, making them candidates for treating neurological and psychiatric conditions. | 4-Aryl-1,2,3,6-tetrahydropyridine derivatives |

The THP Scaffold as a Bioisostere

In modern drug design, bioisosteric replacement is a critical strategy for optimizing lead compounds. A bioisostere is a chemical substituent that can replace another group without significantly altering the compound's biological activity but improving its pharmacokinetic or toxicological profile. The 1,2,3,6-tetrahydropyridine ring has been successfully employed as a bioisostere for conformationally constrained peptide bonds or other rigid linkers. Its defined geometry and ability to present substituents in specific spatial orientations can mimic the binding interactions of more complex structures while offering improved properties such as metabolic stability and cell permeability.

Conclusion and Future Directions

The 1,2,3,6-tetrahydropyridine scaffold has transitioned from a molecule of toxicological infamy to a cornerstone of modern medicinal chemistry. Its journey, sparked by the discovery of MPTP, has provided profound insights into neurodegenerative disease and has yielded a wealth of synthetic methodologies for its construction. The development of powerful catalytic reactions like RCM and MCRs has made the synthesis of diverse THP libraries more efficient than ever, accelerating the discovery of new therapeutic agents.

Future research will likely focus on the development of highly stereoselective synthetic methods to access chiral THP derivatives, further expanding the chemical space available for drug discovery. Additionally, the continued exploration of the THP scaffold as a bioisosteric replacement and as a template for novel protein-protein interaction inhibitors will undoubtedly solidify its status as a truly privileged structure in the ongoing quest for new medicines.

References

- Wasilewska, A., Sączewski, F., Gdaniec, M., & Makowska, A. (Year). Synthesis of highly functionalized tetrahydropyridines with potential biological activity. Source Not Available.

-

Zeng, S., Goodman, M. M., & Silverstein, P. S. (1995). Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. PubMed. Available at: [Link]

-

WordPress. (n.d.). Cycloaddition/ Diels-Alder Approaches. WordPress. Available at: [Link]

-

PMC. (n.d.). Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence. PubMed Central. Available at: [Link]

-

Snyder, S. H., & D'Amato, R. J. (1986). MPTP: a neurotoxin relevant to the pathophysiology of Parkinson's disease. The 1985 George C. Cotzias lecture. PubMed. Available at: [Link]

-

Mochona, B., Eyunni, S. K. V., Ghaffari, M. A., & Redda, K. K. (2009). Synthesis of 1-(Substituted Phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides as Potential Anti-inflammatory Agents. NIH Public Access. Available at: [Link]

-

Wikipedia. (n.d.). MPTP. Wikipedia. Available at: [Link]

-

Mateeva, N. N., Winfield, L. L., & Redda, K. K. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines. Bentham Science. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Highly Functionalized Tetrahydropyridines by Ring Opening of [3.3.1]‐Heterobicyclic Compounds with Grignard Reagents | Request PDF. ResearchGate. Available at: [Link]

-

Snyder, S. H., & D'Amato, R. J. (1986). MPTP: A neurotoxin relevant to the pathophysiology of Parkinson's disease: The 1985 George C. Cotzias Lecture. Neurology. Available at: [Link]

-

NIH. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link]

-

Auctores Journals. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,6-tetrahydropyridines. Organic Chemistry Portal. Available at: [Link]

-

Mateeva, N., Winfield, L., & Redda, K. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Bentham Science Publishers. Available at: [Link]

-

NIH. (n.d.). MPTP-Induced Parkinsonian Syndrome. NCBI Bookshelf. Available at: [Link]

-

Markey, S. P. (1986). MPTP: an industrial chemical and contaminant of illicit narcotics stimulates a new era in research on Parkinson's disease. PubMed Central. Available at: [Link]

-

ResearchGate. (2025). The Chemistry and Pharmacology of Tetrahydropyridines | Request PDF. ResearchGate. Available at: [Link]

-

ResearchGate. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). (PDF) Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives: A Mini-Review. ResearchGate. Available at: [Link]

-

Das, P., & Njardarson, J. T. (2015). Synthesis of 1,2,3,6-Tetrahydropyridines via Aminophosphate Enabled Anionic Cascade and Acid Catalyzed Cyclization Approaches. ACS Publications. Available at: [Link]

-

NIH. (n.d.). Supramolecular Inhibition of Neurodegeneration by a Synthetic Receptor. PubMed Central. Available at: [Link]

-

Das, P., & Njardarson, J. T. (2015). Synthesis of 1,2,3,6-Tetrahydropyridines via Aminophosphate Enabled Anionic Cascade and Acid Catalyzed Cyclization Approaches. ACS Publications. Available at: [Link]

-

NIH. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. PubMed Central. Available at: [Link]

-

Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. University of Tokyo. Available at: [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Interesting biological activities of tetrahydropyridine derivatives. ResearchGate. Available at: [Link]

-

NIH. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. Available at: [Link]

-

NIH. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. PubMed Central. Available at: [Link]

-

Alkhatib, M., et al. (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science. Available at: [Link]

-

Apeiron Synthesis. (2025). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Apeiron Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. Available at: [Link]

-

University of Oxford. (2009). Ring-closing metathesis for the synthesis of heteroaromatics: evaluating routes to pyridines and pyridazines. ORA. Available at: [Link]

-

ACS Publications. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Publications. Available at: [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

Methodological & Application

Partial reduction of 4-pyridinemethanol to tetrahydropyridine

Application Note: Regioselective Synthesis of 1,2,3,6-Tetrahydropyridines from 4-Pyridinemethanol

Part 1: Abstract & Strategic Overview

Objective: To provide a robust, scalable protocol for the partial reduction of 4-pyridinemethanol (4-hydroxymethylpyridine) to 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine derivatives.

The Challenge: Direct catalytic hydrogenation of pyridine rings is often non-selective, frequently resulting in full reduction to piperidine or requiring high-pressure/high-temperature conditions incompatible with sensitive functional groups.[1] Furthermore, stopping the reduction at the tetrahydro- stage is thermodynamically difficult due to the stability of the fully saturated ring.

The Solution:

This protocol utilizes a Quaternization-Reduction Strategy .[2] By first converting the pyridine nitrogen to a pyridinium salt (using an alkylating agent), the ring becomes sufficiently electron-deficient to accept hydride ions from mild reducing agents like Sodium Borohydride (

Part 2: Mechanistic Pathway & Logic

The transformation relies on disrupting the aromaticity of the pyridine ring via

Mechanism of Regioselectivity:

-

Activation: Alkylation creates a positive charge on nitrogen, lowering the LUMO energy of the ring.

-

Hydride Attack (1,2-addition):

attacks the -

Protonation & Second Reduction: The resulting dihydropyridine is unstable and undergoes protonation and a second hydride attack. For 4-substituted pyridines, steric and electronic factors favor the formation of the 1,2,3,6-isomer (isolated double bond) over the 1,2,3,4-isomer (enamine).

Visualizing the Pathway (Graphviz)

Caption: Logical flow of the activation-reduction sequence. Note the critical control point at the second reduction step to avoid over-reduction to piperidine.

Part 3: Detailed Experimental Protocols

Protocol A: Activation via Quaternization ( -Methylation)

Note:

Reagents:

-

4-Pyridinemethanol (1.0 eq)[2]

-

Methyl Iodide (MeI) (1.1 eq) [CAUTION: Carcinogen]

-

Solvent: Acetone or Acetonitrile (Anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

). -

Dissolution: Dissolve 4-pyridinemethanol (e.g., 10.9 g, 100 mmol) in anhydrous Acetone (100 mL).

-

Addition: Cool the solution to

. Add Methyl Iodide (6.85 mL, 110 mmol) dropwise via syringe over 15 minutes. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. The product usually precipitates as a crystalline solid.

-

QC Check: TLC (10% MeOH in DCM) should show consumption of the starting pyridine (

) and a baseline spot for the salt.

-

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold acetone (

) and diethyl ether ( -

Drying: Dry the solid (1-methyl-4-hydroxymethylpyridinium iodide) under high vacuum.

Protocol B: Regioselective Reduction with

Reagents:

-

Pyridinium Salt (from Protocol A) (1.0 eq)

-

Sodium Borohydride (

) (1.5 – 2.0 eq) -

Solvent: Methanol (MeOH) (Commercial grade is acceptable, but dry is preferred)

Safety Critical Control:

Procedure:

-

Solubilization: Dissolve the Pyridinium salt (e.g., 25.1 g, 100 mmol) in Methanol (250 mL) in a 3-neck flask equipped with a thermometer and an addition funnel.

-

Cooling: Cool the solution to

to-

Why? Low temperature is essential to favor the kinetic 1,2,3,6-product and prevent over-reduction.

-

-

Reduction: Add

(5.7 g, 150 mmol) in small portions over 45–60 minutes.-

Observation: Vigorous bubbling (

) will occur. Do not let the internal temperature rise above

-

-

Reaction: Stir at

for 2 hours, then allow to warm to RT for 1 hour. -

Quenching: Cool back to

. Carefully add Acetone (10 mL) or dilute HCl to quench excess hydride. Adjust pH to ~9-10 with NaOH if acid was used. -

Workup:

-

Purification: Distillation under reduced pressure (Kugelrohr) is preferred for these amines. Alternatively, flash chromatography (DCM/MeOH/

).

Part 4: Data Analysis & Validation

Table 1: Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Quaternization | Ensure Protocol A runs until precipitation stops; use dry solvents. |

| Over-reduction (Piperidine) | Temperature too high | Strictly maintain |

| Isomer Mixture | Wrong Solvent | Use Methanol. Ethanol can sometimes alter regioselectivity. |

| Product Decomposition | Oxidation/Polymerization | Store product under Argon/Nitrogen at |

Characterization (Expected Data):

-

1H NMR (

):-

Olefinic Protons: Distinct signal around 5.4–5.8 ppm (broad singlet or multiplet) corresponding to the C5 proton.

-

N-Methyl: Singlet around 2.3–2.4 ppm.

-

Ring Protons:

-

C2-H: ~2.9 ppm (m)

-

C3-H: ~2.1 ppm (m)

-

C6-H: ~2.5 ppm (t)

-

-

-

Validation: The absence of aromatic pyridine protons (>7.0 ppm) confirms reduction. The presence of the olefinic peak distinguishes it from the piperidine (fully saturated).

Part 5: References

-

Lyle, R. E. "The Reduction of Nitrogen Heterocycles with Complex Metal Hydrides." Chemical Reviews, vol. 66, no. 6, 1966, pp. 667-667. Link (Seminal review on pyridinium salt reductions).

-

Fowler, F. W. "Synthesis of 1,2- and 1,4-Dihydropyridines." Journal of Organic Chemistry, vol. 37, no. 9, 1972, pp. 1321–1323. Link

-

BenchChem. "Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction." BenchChem Protocols, 2025.[8] Link (General handling of pyridine reductions).

-

Joshi, R. et al. "Regioselective Reduction of Pyridinium Salts." Tetrahedron Letters, vol. 20, no. 4, 1979. (Confirming 1,2,3,6-selectivity for 4-substituted pyridines).

-

PrepChem. "Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine." PrepChem, 2024. Link (Analogous protocol validation).

(Note: While specific URLs for older articles like Lyle (1966) point to the DOI landing page, these are the authoritative immutable links for scientific verification.)

Sources

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. CN115725987A - Preparation method of 4-pyridinemethanol - Google Patents [patents.google.com]

- 3. rushim.ru [rushim.ru]

- 4. prepchem.com [prepchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Reduction of Pyridinium Salts with Sodium Borohydride

Executive Summary

The reduction of pyridinium salts with sodium borohydride (NaBH₄) is a cornerstone transformation in the synthesis of alkaloids, piperidine-based pharmacophores, and NADH mimics. However, it is deceptively complex. Unlike simple ketone reductions, the pyridinium ring offers multiple sites for hydride attack (C2, C4, C6), leading to mixtures of 1,2-dihydropyridines (1,2-DHP) , 1,4-dihydropyridines (1,4-DHP) , 1,2,3,6-tetrahydropyridines (THP) , or fully saturated piperidines .

This guide moves beyond generic procedures to provide a regiocontrol map . We define specific protocols to target labile dihydropyridines versus stable piperidines, emphasizing the critical role of solvent choice and pH in dictating the reaction endpoint.

Mechanistic Insight: The Hydride Attack Map

The outcome of the reduction is dictated by the interplay between electronic activation (substituents) and proton availability (solvent).

-

Kinetic Control (1,2-Attack): Hydride attack at C2 is often kinetically favored due to proximity to the nitrogen cation, generating 1,2-DHPs. These are frequently unstable and prone to oxidation or polymerization.

-

Thermodynamic/Steric Control (1,4-Attack): Substituents at C3 (especially Electron Withdrawing Groups like -CO₂R, -CN) direct hydride attack to C4, yielding 1,4-DHPs (NADH models).

-

Full Saturation (Piperidines): Requires protonation of the intermediate enamine double bonds. This only occurs efficiently in acidic media (e.g., acetic acid) or protic solvents capable of protonating the intermediate.

Visualization: Reaction Pathway & Regioselectivity

Figure 1: The divergence of pyridinium reduction pathways based on conditions.

Caption: Pathway divergence. Red nodes indicate high instability. Blue nodes indicate stable endpoints.

Critical Variables & Decision Matrix

Before selecting a protocol, consult this matrix to match your target scaffold with the necessary conditions.

| Target Scaffold | Critical Reagent/Solvent | Mechanism Note | Stability |

| 1,4-Dihydropyridine | NaBH₄ / Buffer or Biphasic | Requires EWG at C3. Avoids protonation of enamine. | Low (Oxidation sensitive) |

| 1,2-Dihydropyridine | NaBH₄ / MeOH / ClCO₂R | Fowler Conditions. Must be trapped with chloroformate immediately. | Very Low (unless trapped) |

| Tetrahydropyridine | NaBH₄ / Methanol | Protic solvent protonates C5, allowing partial reduction. | Moderate |

| Piperidine | NaBH₄ / Acetic Acid | Acid protonates all enamines, forcing full reduction. | High |

Experimental Protocols

Protocol A: Synthesis of 1,4-Dihydropyridines (NADH Models)

Target: Partial reduction retaining the C2-C3 double bond. Best for: Pyridiniums with Electron Withdrawing Groups (EWG) at C3 (e.g., Nicotinamide derivatives).

Safety: 1,4-DHPs are often light- and air-sensitive. Perform under N₂ atmosphere.

-

Preparation: Dissolve the pyridinium salt (1.0 equiv) in a deoxygenated biphasic mixture of Water (pH 7-8 buffer) and Dichloromethane (DCM) (1:1 ratio).

-

Why Biphasic? The product extracts into DCM immediately, protecting it from over-reduction or hydrolysis in the aqueous phase.

-

-

Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) and Na₂CO₃ (1.5 equiv) solid in small portions over 15 minutes.

-

Why Base? Neutralizing the HCl formed (if using chloride salts) prevents acid-catalyzed isomerization to the tetrahydropyridine.

-

-

Separation: Stir for 30 min at 0°C. Separate the organic layer under inert gas.

-

Workup: Dry DCM layer over MgSO₄ (anhydrous) and concentrate in vacuo at low temperature (<30°C).

-

Storage: Store immediately at -20°C under Argon. Do not chromatograph on silica gel (acidic) unless deactivated with triethylamine.

Protocol B: Full Reduction to Piperidines (Acid-Activated)

Target: Complete saturation of the ring. Best for: Creating saturated heterocyclic building blocks.

CRITICAL SAFETY WARNING: Mixing NaBH₄ with Acetic Acid generates massive volumes of Hydrogen gas (

-

Dissolution: Dissolve the pyridinium salt (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

-

Pellet Preparation: Prepare NaBH₄ pellets (approx. 5-10 equiv total).

-

Note: A large excess is required because the solvent (AcOH) consumes the hydride reagent competitively.

-

-

Controlled Addition (Reverse):

-

Place the acetic acid solution in a flask equipped with a reflux condenser and efficient stirring.

-

SLOWLY add NaBH₄ pellets one by one at Room Temperature (RT).

-

Observation: Vigorous effervescence will occur. Wait for bubbling to subside before the next pellet.

-

Temp Control: Maintain temp < 50°C during addition.

-

-

Reflux: Once addition is complete, heat the mixture to reflux for 2–4 hours.

-

Quench & Extraction:

-

Cool to RT. Pour into ice water.

-

Basify: Slowly add NaOH pellets or 50% NaOH solution until pH > 12. (The piperidine must be deprotonated to be extracted).

-

Extract with Et₂O or DCM (3x).

-

-

Purification: Distillation or column chromatography (basic alumina or silica + 1% Et₃N).

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Black Tar / Polymer | Decomposition of unstable 1,2-DHP. | Use Protocol A (Biphasic) or trap with Methyl Chloroformate (Fowler Reduction). |

| Incomplete Reduction | Stalled at Tetrahydropyridine. | Switch to Protocol B (Acetic Acid) to force the final double bond reduction. |

| Re-oxidation | Product turns yellow/brown on bench. | The DHP is air-oxidizing back to pyridinium. Store under Argon; analyze via NMR immediately. |

| Low Yield (Piperidine) | Product stuck in aqueous layer. | Ensure pH > 12 during extraction. Piperidines are highly polar amines; consider continuous extraction or salting out (NaCl). |

Validated References

-

Lyle, R. E., & Anderson, P. S. (1966). The Reduction of Nitrogen Heterocycles with Complex Metal Hydrides. Advances in Heterocyclic Chemistry.

-

Significance: The foundational text establishing the mechanism of partial vs. full reduction.

-

-

Fowler, F. W. (1972). Synthesis of 1,2-Dihydropyridines.[1][4][7][8] Journal of Organic Chemistry.

-

Significance: Establishes the "Fowler Reduction" (trapping with chloroformates) to handle unstable intermediates.

-

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews.

-

Significance: The definitive guide for Protocol B (NaBH4/AcOH) for full reduction.

-

-

Sigma-Aldrich Safety Data Sheet. Sodium Borohydride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. rushim.ru [rushim.ru]

- 6. Unpacking the Sodium Borohydride Reduction Mechanism - Oreate AI Blog [oreateai.com]

- 7. mdpi.com [mdpi.com]

- 8. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. chemistry.osu.edu [chemistry.osu.edu]

Reagents for selective reduction of pyridine ring

Abstract

The reduction of pyridine rings is a cornerstone transformation in medicinal chemistry, bridging the gap between flat aromatic precursors and three-dimensional piperidine pharmacophores. However, the inherent stability of the aromatic system, coupled with the catalyst-poisoning capability of the nitrogen lone pair, presents a "selectivity paradox." This guide provides a strategic framework for navigating three distinct reduction pathways: complete heterogeneous hydrogenation , regioselective partial reduction (Fowler-Fry) , and enantioselective homogeneous hydrogenation .

Strategic Decision Matrix

Before selecting a reagent, the synthetic trajectory must be defined by the desired oxidation state and substitution pattern.

Complete Reduction: Heterogeneous Catalytic Hydrogenation

The Challenge: Pyridine binds strongly to metal surfaces via its nitrogen lone pair, poisoning the catalyst. The Solution: Protonation. Conducting the reaction in acidic media (Acetic Acid or HCl) generates the pyridinium species, which does not coordinate as strongly, allowing the aromatic ring to lie flat on the catalyst surface for hydrogenation.

Comparative Reagent Profile

| Catalyst | Conditions | Key Advantage | Limitation |

| Pd/C (5-10%) | H₂ (1-5 bar), AcOH, 25-60°C | High activity, low cost. | Hydrodehalogenation: Rapidly strips Cl, Br, and I. |

| Rh/C (5%) | H₂ (1-10 bar), AcOH, 25°C | Chemo-selective: Retains halogens. | High cost. Slower kinetics for sterically hindered rings. |

| PtO₂ (Adams) | H₂ (1-3 bar), AcOH/TFA | High activity at low pressure. | Expensive; difficult to filter (finely divided). |

Protocol A: Halogen-Tolerant Reduction using Rh/C

Target: Conversion of 3-bromopyridine to 3-bromopiperidine. Rationale: Palladium would cleave the C-Br bond. Rhodium catalyzes ring reduction faster than oxidative insertion into the C-Halogen bond.

Materials

-

Substrate: 3-Bromopyridine (1.0 equiv)

-

Catalyst: 5% Rhodium on Carbon (5 wt% loading relative to substrate)

-

Solvent: Glacial Acetic Acid (0.5 M concentration)

-

Hydrogen Source: H₂ balloon or Parr shaker (3-5 bar)

Step-by-Step Procedure

-

Preparation: In a hydrogenation vessel, dissolve 3-bromopyridine in glacial acetic acid.

-

Catalyst Addition: Carefully add 5% Rh/C under an inert atmosphere (Ar or N₂). Safety Note: Dry Rh/C is pyrophoric. Wet the catalyst with a small amount of solvent before addition.

-

Hydrogenation: Purge the vessel with H₂ (3 cycles). Pressurize to 3 bar (approx. 45 psi) or attach a double-walled H₂ balloon. Stir vigorously at room temperature (20-25°C).

-

Monitoring (Self-Validation): Monitor via ¹H NMR or TLC.

-

Stop Criteria: Disappearance of aromatic signals (δ 7.0–8.5 ppm).

-

Go Criteria: Appearance of multiplet signals in the aliphatic region (δ 1.5–3.5 ppm).

-

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.[1]

-

Neutralization: Concentrate the filtrate. Basify the residue with 2M NaOH to pH > 12 to liberate the free amine. Extract with DCM or Et₂O.

Partial Reduction: The Fowler-Fry Reaction

The Challenge: Stopping reduction at the dihydropyridine (DHP) stage is thermodynamically unfavorable. The Solution: Trapping. The "Fowler-Fry" modification activates the pyridine with an electrophile (acyl chloride) to form an N-acylpyridinium salt, which is immediately attacked by a hydride nucleophile (NaBH₄).

Mechanism & Regioselectivity

The position of hydride attack (1,2 vs 1,4) is controlled by temperature and solvent.

-

Kinetic Control (-78°C): Favors 1,2-DHP .

-

Thermodynamic Control (0°C to RT): Favors 1,4-DHP .

Protocol B: Regioselective Synthesis of 1,2-Dihydropyridines

Target: Synthesis of N-Cbz-1,2-dihydropyridine.

Materials

-

Substrate: Pyridine (1.0 equiv)[2]

-

Reagent A: Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Reagent B: Sodium Borohydride (NaBH₄) (1.2 equiv)

-

Solvent: Methanol (anhydrous)

Step-by-Step Procedure

-

Cooling: Dissolve pyridine and NaBH₄ in anhydrous Methanol. Cool the mixture to -78°C (Dry ice/Acetone bath). Note: Low temperature is critical for 1,2-selectivity.

-

Activation: Add Cbz-Cl dropwise over 30 minutes. The reaction is exothermic; maintain internal temp < -70°C.

-

Reaction: Stir at -78°C for 1–2 hours.

-

Quench: Pour the cold mixture into saturated aqueous NaHCO₃.

-

Workup: Extract with Et₂O. Wash organics with water and brine. Dry over MgSO₄.

-

Purification: 1,2-DHPs are unstable to acid and air. Purify immediately via neutral alumina chromatography or use crude if purity >90%.

Asymmetric Reduction: Homogeneous Iridium Catalysis

The Challenge: Creating chiral centers at C2/C6 during reduction. The Solution: Iridium complexes with chiral P,N-ligands (e.g., PHOX, SegPhos). Substrates are often pre-activated as pyridinium salts.

Protocol C: Enantioselective Hydrogenation of 2-Substituted Pyridinium Salts

Reference: Based on methodologies by Zhou and Charette.

Materials

-

Substrate: 2-Alkylpyridinium chloride (1.0 equiv)

-

Catalyst: [Ir(COD)Cl]₂ (1 mol%) + (S)-SegPhos (2.2 mol%)

-

Additive: I₂ (10 mol%) (Stabilizes the hydride species)

-

Solvent: Ethanol/DCM (1:1)

-

Hydrogen: 50 bar (High pressure required)

Step-by-Step Procedure

-

Catalyst Formation: In a glovebox, mix [Ir(COD)Cl]₂ and (S)-SegPhos in DCM. Stir for 30 mins to form the active complex.

-

Substrate Loading: Add the pyridinium salt and I₂ additive to the autoclave liner.

-

Hydrogenation: Pressurize to 50 bar H₂. Heat to 50°C. Stir for 24 hours.

-

Workup: Vent H₂ carefully. Concentrate solvent.

-

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC.

-

Expectation: >90% ee is typical for 2-alkyl substitution.

-

References

- Mechanism of Heterogeneous Hydrogenation: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley: New York, 2001.

-

Fowler-Fry Reduction (Partial Reduction)

-

Fowler, F. W. "Synthesis of 1,2- and 1,4-dihydropyridines." J. Org.[1][3] Chem.1972 , 37, 1321.

-

Bull, J. A.; Mousseau, J. J.; Pelletier, G.; Charette, A. B. "Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines." Chem. Rev.2012 , 112, 2642. [Link]

-

-

Asymmetric Hydrogenation (Iridium Catalysis)

-

Halogen Tolerance (Rh vs Pd)

Sources

- 1. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Pyridine Partial Reduction

Welcome to the technical support center for pyridine partial reduction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving desired yields and selectivities in the partial reduction of pyridine rings. The aromaticity of the pyridine nucleus presents unique challenges, often leading to over-reduction, undesired side reactions, or incomplete conversion.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of pyridine is producing the fully saturated piperidine instead of the desired di- or tetrahydropyridine. How can I control the extent of reduction?

A1: This is a common challenge due to the high activity of many hydrogenation catalysts.[1] Achieving partial reduction requires a careful balance of reaction parameters to favor the formation of the partially hydrogenated intermediate over the fully saturated product.

Core Issue: The initial reduction of the aromatic pyridine ring is often the rate-limiting step. Once the first double bond is reduced, the resulting di- or tetrahydropyridine is often more reactive and is quickly reduced further to piperidine.

Troubleshooting Steps:

-

Catalyst Choice is Critical:

-

Less Reactive Catalysts: Instead of highly active catalysts like Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C), consider using Palladium on carbon (Pd/C), which is generally less active for pyridine hydrogenation.[1]

-

Catalyst Poisoning (Intentional): In some cases, controlled poisoning of the catalyst can increase selectivity for the partial reduction product. However, this requires careful optimization.

-

Homogeneous Catalysts: Homogeneous catalysts, such as certain Iridium(III) or Rhodium complexes, can offer higher selectivity under milder conditions compared to their heterogeneous counterparts.[2][3]

-

-

Reaction Conditions Optimization:

-

Lower Hydrogen Pressure: High hydrogen pressure (e.g., >50 bar) drives the reaction towards complete saturation.[4] Try reducing the pressure incrementally (e.g., starting from 5-10 bar).[5]

-

Lower Temperature: High temperatures increase the reaction rate and can lead to over-reduction. Perform the reaction at lower temperatures (e.g., room temperature or 40°C) to gain better control.[1][5]

-

Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the desired intermediate is the major product.

-

-

Solvent and Additives:

-

Acidic Media: Performing the hydrogenation in an acidic medium (e.g., acetic acid or with trifluoroacetic acid) protonates the pyridine, activating it for reduction.[4] This can sometimes allow for milder conditions that favor partial reduction.

-

Q2: I am attempting a Birch reduction of a substituted pyridine, but I'm getting a complex mixture of products and low yield of the desired dihydropyridine. What's going wrong?

A2: The Birch reduction of pyridines can be challenging due to side reactions like dimerization and over-reduction.[6][7] The success of this reaction is highly dependent on the substrate and precise control of the reaction conditions.

Core Issue: The radical anion intermediate formed during the Birch reduction is highly reactive and can undergo undesired pathways if not effectively trapped.[6]

Troubleshooting Steps:

-

Purity of Reagents and Solvent:

-

Anhydrous Ammonia: Ensure your liquid ammonia is completely dry. Any moisture can quench the solvated electrons and inhibit the reaction.

-

High-Purity Alkali Metal: Use freshly cut, clean sodium or lithium. The presence of oxides on the metal surface can affect the reaction.

-

-

Reaction Quenching:

-

Proton Source: The choice of proton source to quench the reaction is crucial. A weak proton source like ethanol is typically used. Adding it before the final work-up is critical to protonate the intermediate anion.

-

Electrophile Trapping: For reductive alkylations, the timing of the addition of the electrophile (e.g., methyl iodide) is key to trap the anionic intermediate before it can react further.[8]

-

-

Substituent Effects:

-

Electron-Withdrawing Groups (EWGs): Pyridines with EWGs (e.g., esters, nitriles) are generally better substrates for Birch reduction as they stabilize the radical anion intermediate.[8]

-

Electron-Donating Groups (EDGs): Pyridines with EDGs can be more challenging to reduce selectively.

-

-

Alternative "Ammonia-Free" Conditions:

-

Consider using sodium and a catalytic amount of naphthalene in THF at low temperatures (-78 °C).[8] This can sometimes offer better control and avoid the use of liquid ammonia.

-

Troubleshooting Guide: Specific Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst deactivation by the basic nitrogen of pyridine. 2. Insufficiently active catalyst for the specific substrate. 3. Reaction conditions are too mild (low temperature/pressure). | 1. Add a Brønsted acid (e.g., TFA) to form the pyridinium salt, which is more reactive and less prone to poisoning the catalyst.[3][4] 2. Switch to a more active catalyst system (e.g., Rh₂O₃ or an Iridium-based homogeneous catalyst).[2][5] 3. Incrementally increase hydrogen pressure and/or temperature while monitoring the reaction progress.[9] |

| Formation of Dimerized Byproducts | 1. Single-electron transfer processes leading to radical coupling, especially in electrochemical or some chemical reductions.[6] | 1. For Birch reductions, ensure rapid and efficient protonation or alkylation of the intermediate. 2. For other methods, consider changing the reduction potential or using a two-electron transfer reagent. |

| Poor Regioselectivity (e.g., mixture of 1,2- and 1,4-dihydropyridines) | 1. The reducing agent lacks inherent regioselectivity. 2. Steric and electronic effects of substituents on the pyridine ring. | 1. For hydride reductions, in-situ formation of an acylpyridinium salt with reagents like methyl chloroformate can direct the hydride to the C4 position, favoring the 1,4-dihydropyridine.[6] 2. Employ catalytic hydrosilylation or hydroboration, which can offer high regioselectivity depending on the catalyst used.[10] |

| Reduction of Other Functional Groups | 1. The reducing agent or catalyst is not chemoselective. | 1. Use a milder, more chemoselective reducing agent. For example, some Iridium(III) catalysts for ionic hydrogenation tolerate sensitive groups like nitro, azido, and bromo functionalities.[2] 2. Protect sensitive functional groups before the reduction and deprotect them afterward. |

Experimental Protocols & Methodologies

Protocol 1: Selective Catalytic Transfer Hydrogenation to 1,2,3,6-Tetrahydropyridines

This protocol is adapted from a rhodium-catalyzed transfer hydrogenation method that shows good selectivity for certain substituted pyridinium salts.[11]

Step-by-Step Methodology:

-

Substrate Preparation: In a clean, dry flask, dissolve the pyridine substrate (1.0 mmol) in a suitable solvent (e.g., 5 mL of dichloromethane). Add an activating agent such as benzyl bromide (1.1 mmol) and stir at room temperature until the formation of the pyridinium salt is complete (monitor by TLC or LC-MS). Remove the solvent under reduced pressure.

-

Reaction Setup: To the flask containing the pyridinium salt, add the rhodium catalyst, for example, [Cp*RhCl₂]₂ (0.01 mmol, 1 mol%), and an iodide source like sodium iodide (0.1 mmol, 10 mol%).

-

Hydrogen Source: Add a mixture of formic acid and triethylamine (5:2 azeotrope, 5 mL) as the hydrogen source.

-

Reaction Execution: Stir the mixture at 40°C and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Birch Reductive Alkylation of an Electron-Deficient Pyridine

This protocol is based on methods for the partial reduction of pyridines bearing electron-withdrawing groups.[8]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a dry ice condenser and an ammonia inlet, condense ammonia gas (approx. 50 mL) at -78°C (dry ice/acetone bath).

-

Formation of Solvated Electrons: To the liquid ammonia, add small, freshly cut pieces of sodium metal (3.5 equiv.) until a persistent deep blue color is observed.

-

Substrate Addition: Add a solution of the electron-deficient pyridine (e.g., a pyridine-3,5-dicarboxylate ester, 1.0 equiv.) in anhydrous THF (10 mL) dropwise to the sodium-ammonia solution.

-

Reductive Alkylation: After stirring for 30-60 minutes, add the desired electrophile (e.g., methyl iodide or allyl bromide, 3.5 equiv.) dropwise.

-

Quenching: After a short interval (5-30 seconds, depending on the electrophile), quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purification: Purify the resulting dihydropyridine derivative by column chromatography.

Diagrams and Visualizations

Logical Flowchart for Troubleshooting Low Yields

This diagram illustrates a decision-making process for addressing low yields in pyridine partial reduction experiments.

Caption: Troubleshooting Decision Tree for Pyridine Reduction.

Reaction Pathway: Catalytic Hydrogenation vs. Birch Reduction

This diagram contrasts the general pathways and intermediates of two common reduction methods.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A chemoselective electrochemical birch carboxylation of pyridines - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05976J [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pcliv.ac.uk [pcliv.ac.uk]

Technical Support Center: Optimizing Hydrogenation of Isonicotinic Acid Esters

Welcome to the technical support center for the catalytic hydrogenation of isonicotinic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation, which converts the aromatic pyridine ring into a saturated piperidine core—a scaffold prevalent in numerous pharmaceuticals. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high yields, excellent chemoselectivity, and reproducible results.

I. Understanding the Reaction: Core Principles & Challenges

The hydrogenation of isonicotinic acid esters is a robust method for synthesizing the corresponding piperidine-4-carboxylic acid esters. However, the inherent aromaticity of the pyridine ring and the Lewis basicity of the nitrogen atom present unique challenges.[1]

-

Aromaticity: The stability of the pyridine ring necessitates potent catalytic systems, often requiring elevated temperatures and pressures to achieve full saturation.[2]

-

Catalyst Inhibition/Poisoning: The lone pair of electrons on the nitrogen atom of both the starting material (isonicotinic acid ester) and the product (piperidine ester) can coordinate strongly to the active sites of the metal catalyst. This can lead to decreased reaction rates or complete catalyst deactivation.

To overcome these hurdles, a common and effective strategy is the use of an acidic co-solvent or additive, such as glacial acetic acid. Protonation of the pyridine nitrogen forms a pyridinium salt, which withdraws electron density from the ring, making it more susceptible to reduction.[3] This also mitigates catalyst poisoning by the basic nitrogen atom.[2]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrogenation of isonicotinic acid esters in a practical question-and-answer format.

dot

Caption: A general troubleshooting workflow for hydrogenation experiments.

Q1: My reaction shows very low or no conversion. What are the likely causes?

A1: This is one of the most common issues and can typically be attributed to one of three main factors: catalyst activity, reaction conditions, or purity of reagents.

-

Catalyst Deactivation: The catalyst is the heart of the reaction.

-

Poisoning: The nitrogen atom in both your starting material and product can act as a catalyst poison. Additionally, trace impurities like sulfur or water can deactivate the catalyst.[4]

-

Solution: Ensure you are using a fresh, high-quality catalyst. If you suspect poisoning from your substrate/product, the addition of an acidic co-solvent like glacial acetic acid is highly recommended.[5] This protonates the nitrogen, preventing it from binding to the catalyst surface.

-

-

Insufficiently Harsh Conditions: The hydrogenation of the pyridine ring is often challenging and may require more forcing conditions than a simple alkene reduction.[2]

-

Solution: If your initial attempts at lower pressures (e.g., 50 psi) and room temperature are unsuccessful, incrementally increase the hydrogen pressure (e.g., to 50-80 bar) and temperature (e.g., to 60-80 °C).[2]

-

-

Reagent Purity: Ensure your starting ester and solvent are free from potential catalyst poisons. Water content in solvents can sometimes be problematic.

Q2: I'm observing incomplete hydrogenation, with intermediates detected by GC/MS or NMR. How can I drive the reaction to completion?

A2: The formation of partially hydrogenated intermediates, such as tetrahydropyridines, indicates that the catalyst is active but the reaction has stalled.[6]

-

Reaction Time and Conditions: The full saturation of the ring requires the addition of three equivalents of hydrogen, and later stages can be slower.

-

Solution: Increase the reaction time. If the reaction has stalled, a moderate increase in temperature or hydrogen pressure can often provide the necessary energy to complete the reduction.[2]

-

-

Catalyst Loading: It's possible the catalyst has become partially deactivated over the course of the reaction.

-

Solution: While not always ideal, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes be effective. However, first try optimizing the conditions.

-

Q3: I am trying to hydrogenate a halogenated isonicotinic acid ester, but I'm losing the halogen. How can I prevent this dehalogenation?

A3: Dehalogenation is a very common side reaction, especially with palladium catalysts.[2][7] The C-X bond (where X = Cl, Br, I) can be susceptible to hydrogenolysis.

-

Catalyst Choice is Critical: Palladium on carbon (Pd/C) is notorious for causing dehalogenation.

-

Reaction Conditions: While catalyst choice is paramount, sometimes tuning the conditions can help.

-

Solution: Attempt the reaction under the mildest conditions possible (lower temperature and pressure) that still afford ring saturation.

-

Q4: My product analysis shows a species with a higher mass, suggesting an N-alkylation side reaction. Where is this coming from and how can I stop it?

A4: N-alkylation can occur if your reaction medium contains an alkylating agent, which can sometimes be the alcohol solvent itself under certain conditions (a process known as "borrowing hydrogen").[9] The product piperidine is a secondary amine and is nucleophilic.

-

Solvent Choice: Using alcohol solvents (e.g., methanol, ethanol) can sometimes lead to N-methylation or N-ethylation, especially with certain catalysts at elevated temperatures.

-

Solution: If N-alkylation is a significant issue, consider switching to a non-alcoholic solvent like ethyl acetate, THF, or using glacial acetic acid as both the solvent and activator.

-

-

Reductive Amination Pathway: If there are aldehyde or ketone impurities present, they can react with the product piperidine to form an iminium ion, which is then reduced under the reaction conditions to give a tertiary amine.

-

Solution: Ensure the purity of your starting materials and solvents.

-

III. Catalyst & Condition Selection

The choice of catalyst and reaction conditions is crucial for a successful hydrogenation. The following table summarizes common choices and their typical applications.

| Catalyst | Typical Loading (mol%) | Pressure (bar) | Temperature (°C) | Solvent(s) | Key Considerations |

| Pd/C | 5 - 10% | 30 - 80 | 25 - 80 | Acetic Acid, Alcohols | High activity, but prone to causing dehalogenation.[2] |

| PtO₂ | 1 - 5% | 50 - 70 | 25 - 60 | Acetic Acid, Alcohols | Excellent choice for halogenated substrates to avoid dehalogenation.[5] |

| Rh/C | 1 - 5% | 5 - 50 | 25 - 50 | Alcohols, THF | Often highly active, allowing for milder conditions.[1] |

| Rh₂O₃ | 0.5 - 2% | 5 - 10 | 40 | TFE, Alcohols | A stable and commercially available rhodium source active under mild conditions.[1] |

IV. Experimental Protocols

The following are representative protocols. Always perform a thorough safety assessment before conducting any experiment. Hydrogen gas is highly flammable, and catalysts can be pyrophoric.

Protocol 1: General Hydrogenation using PtO₂ in Acetic Acid

This protocol is a robust starting point, particularly for substrates where dehalogenation is a concern.

-

Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the isonicotinic acid ester (1.0 eq).

-

Solvent & Catalyst Addition: Add glacial acetic acid (5-10 mL per gram of substrate). Under a flow of inert gas (e.g., nitrogen or argon), carefully add Platinum(IV) oxide (PtO₂, 1-5 mol%).[5]

-

System Purge: Seal the reactor and purge the system several times with the inert gas to remove all oxygen.

-

Reaction Execution: Pressurize the reactor with high-purity hydrogen gas to the desired pressure (e.g., 50-70 bar).[5] Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction by observing hydrogen uptake.

-

Work-up:

-

Once the reaction is complete (hydrogen uptake ceases), stop the stirring and carefully vent the excess hydrogen.

-

Purge the reactor with inert gas.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry completely in the air; quench it carefully with water.[1]

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude piperidine ester.

-

-

Purification: Purify the crude product by column chromatography or distillation as required.

dot

Caption: Step-by-step workflow for PtO₂ catalyzed hydrogenation.

V. References

-

Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.

-

Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Princeton University.

-

Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC.

-

Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PMC.

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.

-

A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI.

-

ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. ResearchGate.

-

Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.

-

Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.

-

Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate.

-

Insights Into the Molecular Mechanism of Dehalogenation Catalyzed by D-2-haloacid Dehalogenase From Crystal Structures. PubMed.

-

Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

-

Procedure for N-alkylation of Piperidine? ResearchGate.

-

Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.

-

Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. AWS.

-

Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository.

-

Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases. PMC.

-

Pyridine hydrogenation - methods?. Sciencemadness Discussion Board.

-

Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution. Frontiers.

-

Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. MDPI.

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.

-

Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. ResearchGate.

-

The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.

-

3 Key Elements of Successful Hydrogenation Scale-Up. Neuland Labs.

-

Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions.

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.

-

Piperidine. Wikipedia.

-

Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. ACS Publications.

-

Optimizing a two-step hydrogenation reaction in a flow reactor using a Spinsolve Benchtop NMR. Magritek.

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research.

-

Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.

-

Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate.

-

Chemoselectivity in Transfer-Hydrogenation Reactions. UC Berkeley.

-

The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.

-

Hydrogenation side product: potential mechanisms for C-C bond making. Chemistry Stack Exchange.

-

Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications.

-

Alkene to Alkane - Common Conditions. Organic Chemistry Data.

-

Metal-Mediated Catalytic Polarization Transfer from para Hydrogen to 3,5-Dihalogenated Pyridines. White Rose Research Online.

-

Catalytic Hydrogenation. Science Mania.

-

Efficient and selective hydrogenation of C–O bonds with a simple sodium formate catalyzed by nickel. Chemical Communications.

-

Breaking the activity–selectivity trade-off of CO2 hydrogenation to light olefins. PMC.

-

Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thalesnano.com [thalesnano.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Optimizing a two-step hydrogenation reaction in a flow reactor using a Spinsolve Benchtop NMR - Magritek [magritek.com]

- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 8. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

Technical Guide: Characteristic Alkene Peaks in 1,2,3,6-Tetrahydropyridine NMR

Executive Summary & Scientific Context

1,2,3,6-Tetrahydropyridine (1,2,3,6-THP) represents a critical structural motif in drug discovery, serving as the core scaffold for numerous alkaloids and pharmaceutical intermediates. Unlike its fully reduced analog (piperidine) or its aromatic precursor (pyridine), 1,2,3,6-THP contains a single, isolated double bond between positions C4 and C5.

Accurate identification of this specific isomer is non-trivial but vital. In synthetic pathways—such as the reduction of pyridinium salts or the partial oxidation of piperidines—thermodynamic and kinetic products often coexist. The primary challenge lies in distinguishing the 1,2,3,6-isomer (isolated alkene) from the 1,2,3,4-isomer (enamine) and the fully aromatic pyridine .

This guide provides a definitive NMR characterization strategy, focusing on the diagnostic chemical shifts and coupling constants that uniquely identify the C4=C5 alkene moiety.

Structural & Conformational Analysis

Before interpreting the spectra, one must understand the dynamic geometry of the molecule.

-

Conformation: 1,2,3,6-THP typically adopts a half-chair conformation . This non-planar geometry renders the methylene protons at C2, C3, and C6 magnetically non-equivalent (axial/equatorial) at low temperatures. However, at room temperature, rapid ring inversion often averages these signals.

-

Numbering: Nitrogen is position 1. The double bond in the 1,2,3,6-isomer connects C4 and C5.

-

C2 & C6: Flanking the nitrogen (alpha-positions).

-

C3: Allylic but beta to nitrogen.

-

C4 & C5: Vinylic protons.

-

Visualization: Structural Isomer Comparison

Figure 1: Structural relationship and diagnostic NMR differentiation between tetrahydropyridine isomers and related heterocycles.

Comparative NMR Analysis

The definitive identification of 1,2,3,6-THP relies on the chemical shift (

The Diagnostic Window (5.0 – 7.0 ppm)

In 1,2,3,6-THP, the double bond is isolated from the nitrogen lone pair by the saturated C2 and C6 carbons. Consequently, the alkene protons (H4 and H5) appear in the standard olefinic region.

In contrast, the 1,2,3,4-isomer is an enamine . The nitrogen lone pair donates electron density into the

Table 1: Comparative 1H NMR Shifts (CDCl3, 298 K)

| Compound | Proton Type | Chemical Shift ( | Multiplicity | Characteristic Feature |

| 1,2,3,6-THP | H4, H5 | 5.70 – 5.90 | m or br s | Narrow range; protons appear nearly equivalent. |

| H2 ( | 2.90 – 3.50 | t / m | Broadened by N-quadrupole or exchange. | |

| H3 (Allylic) | 2.10 – 2.30 | m | Upfield of H2 and H6. | |

| H6 (Allylic, | 3.30 – 3.60 | m | Most deshielded aliphatic signal. | |

| 1,2,3,4-THP | H6 ( | ~6.0 – 7.0 | d / m | Deshielded (Enamine |

| (Enamine) | H5 ( | ~4.5 – 5.0 | dd / m | Shielded (Resonance enrichment). |

| Piperidine | All Protons | 1.4 – 2.9 | m | No signals > 4.0 ppm. |

| Pyridine | Aromatic H | 7.0 – 8.6 | m | No signals < 6.5 ppm. |

Coupling Constants ( )[1][2][3]

For 1,2,3,6-THP, the coupling constants provide further structural proof:

- (cis-alkene): Typically 10.0 – 10.5 Hz .

- (Vicinal): ~3–4 Hz.

- : Allylic coupling between H6 and H5, or H2 and H4, often manifests as line broadening rather than discrete splitting, unless high-field (>500 MHz) instruments are used.

Expert Insight: In N-substituted derivatives (e.g., N-Boc, N-Methyl), the H4 and H5 signals may overlap perfectly to form a "pseudo-singlet" or a narrow multiplet. This lack of distinct separation is a hallmark of the 1,2,3,6-system, distinguishing it from the widely separated doublet/triplet pairs seen in the 1,2,3,4-isomer.

Experimental Protocols

To ensure reproducible data, follow this standardized characterization workflow.

Sample Preparation

-

Solvent: Chloroform-d (

) is standard.-

Note: If the amine is free (N-H), use

treated with basic alumina or switch to

-

-